molecular formula C₉H₁₀O₄ B056468 Syringaldehyde CAS No. 134-96-3

Syringaldehyde

Cat. No. B056468
CAS RN: 134-96-3
M. Wt: 182.17 g/mol
InChI Key: KCDXJAYRVLXPFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis from p-Cresol : Syringaldehyde can be synthesized from p-cresol through a three-step reaction sequence with a yield of 63-67%. This process involves selective bromination, high-pressure and temperature methoxilation, and catalytical oxidation (Tripathi, Sama, & Taneja, 2010).
  • Synthesis from Vanillin : Another method includes synthesizing syringaldehyde from vanillin. This method involves iodination of vanillin and subsequent interaction with sodium methoxide (Pepper & MacDonald, 1953).

Molecular Structure Analysis

  • Spectroscopic Investigations : Spectroscopic properties of syringaldehyde were analyzed using FT-IR, FT-Raman, and NMR techniques. These studies confirmed the molecular structure of syringaldehyde (Kumar et al., 2020).
  • Intermolecular Bonds : Syringaldehyde molecules are connected by intermolecular O—H⋯O hydrogen bonds, forming infinite linear chains (Kolev et al., 2004).

Chemical Reactions and Properties

  • Radical Scavenging Mechanism : Syringaldehyde's ability to scavenge free radicals was elucidated, showing its effectiveness in different environments, including nonpolar lipid membranes and polar physiological liquids (Yancheva et al., 2016).

Physical Properties Analysis

  • Spectroscopic Properties : The spectroscopic analysis gives insights into the physical properties like vibration spectra and molecular interactions of syringaldehyde in different solvents (Kumar et al., 2020).

Chemical Properties Analysis

  • Antioxidant Properties : The chemical properties of syringaldehyde, particularly its antioxidant action, were studied in detail, highlighting its reactivity in various environments (Yancheva et al., 2016).

Scientific Research Applications

Syringaldehyde is a promising aromatic aldehyde that possesses worthy bioactive properties . It is used in various fields, including:

  • Pharmaceuticals : Syringaldehyde has been shown to have an antihyperglycemic effect in diabetic rats due to increased glucose utilization and insulin sensitivity . It activates GLP-1 receptors, resulting in a reduction in diabetic-related complications .
  • Food Industry : Syringaldehyde is used as a natural antioxidant in the food industry .
  • Cosmetics : Due to its bioactive properties, Syringaldehyde is used in the cosmetics industry .
  • Textiles : Syringaldehyde is used in the textile industry, but the specific application isn’t detailed in the sources .
  • Pulp and Paper Industries : Syringaldehyde is used in the pulp and paper industries .
  • Chemical Communication in Insects : Some species of insects use Syringaldehyde in their chemical communication systems. For instance, the beetle Scolytus multistriatus uses it as a signal to find a host tree during oviposition .

  • Flavor and Fragrance Industry : Syringaldehyde is used as an ingredient in the flavor and fragrance industry. It is generated from the depolymerization of lignin .

  • Renewable Energy and Bioproduct Manufacturing : Lignin, a natural biopolymer, is identified as a promising candidate in renewable energy and bioproduct manufacturing due to its high abundance, polymeric structure, and biochemical properties of monomers. Syringaldehyde is one of the aromatic aldehydes generated from lignin depolymerization .

  • Whisky Production : Syringaldehyde is formed in oak barrels and extracted into whisky, giving it spicy, smoky, hot, and smoldering wood aromas .

  • Biological Control Applications : Syringaldehyde has been used in biological control applications .
  • Synthesis of Fine Chemicals : Syringaldehyde has been produced by different chemical routes and starting materials such as gallic acid, vanillin, and pyrogallol . New alternatives for the synthesis of syringaldehyde are being investigated to find environmentally friendly and efficient processes to obtain higher yields .
  • Natural Health Products : The bioactive properties of syringaldehyde have led to its use in the development of natural health products .

Safety And Hazards

Syringaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wash face, hands and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Lignin valorization has gained increasing attention over the past decade. Being the world’s largest source of renewable aromatics, its valorization could pave the way towards more profitable and more sustainable lignocellulose biorefineries . One of the routes is the production of aromatic aldehydes, vanillin, and syringaldehyde .

properties

IUPAC Name

4-hydroxy-3,5-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KCDXJAYRVLXPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O4
Source PubChem
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DSSTOX Substance ID

DTXSID2059643
Record name Syringaldehyde
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Molecular Weight

182.17 g/mol
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Physical Description

Pale yellow solid; [Merck Index], Very pale green needles; Alcoholic aroma
Record name Syringaldehyde
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Record name 4-Hydroxy-3,5-dimethoxy benzaldehyde
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name 4-Hydroxy-3,5-dimethoxy benzaldehyde
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Product Name

Syringaldehyde

CAS RN

134-96-3
Record name Syringaldehyde
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Record name SYRINGALDEHYDE
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Record name Benzaldehyde, 4-hydroxy-3,5-dimethoxy-
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Synthesis routes and methods I

Procedure details

Monodemethylation of 3,4,5-trimethoxy benzaldehyde using sulphuric acid at 40° C. for 8 hours as described above in Example 1 yields syringaldehyde. The Wittig salt is prepared by reaction of triphenyl phosphine and ethyl-2-bromopropionate in benzene media at 70-75 ° C. for 8 hours and subsequent basification with 1N Sodium hydroxide to phenolphthalein end point at room temperature. Extraction with benzene, concentration of the benzene extract and the addition of petroleum ether (60-80° C.) yield triphenyl methyl carbethoxy methylene phosphorane as a solid product. Condensation of 3,5-Dimethoxy-4-hydroxy benzaldehyde (Syringaldehyde) with triphenyl methyl carbethoxy methylene phosphorane is performed at reflux temperature in xylene for seven hours and after work up, yields the title compound.
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Synthesis routes and methods II

Procedure details

Monodemethylation of 3,4,5-trimethoxy benzaldehyde using sulphuric acid at 40° C. for 8 hours yields 3,5-Dimethoxy-4-hydroxy benzaldehyde (Syringaldehyde). Condensation of syringaldehyde with ethyl cyanoacetate in the presence of piperidine—acetic acid and benzene as the reaction medium at reflux temperature under continuous azeotropic water removal yields the title product. The reaction takes about 1.5 hours for completion. The yield obtained is typically 95%.
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Synthesis routes and methods III

Procedure details

A 100 ml glass autoclave is charged with 11.8 g (60.0 mmol) of 3,4,5-trimethoxybenzaldehyde and 47.2 g (420 mmol) of dimethylamine (40% solution in water). The autoclave is closed and the biphasic reaction mixture is stirred at 140° C. (autogenous pressure 10 bar) for 18 h. Excess dimethylamine and water are removed under reduced pressure, methyl tert-butyl ether is added and the mixture is acidified with 30% hydrochloric acid in water. After phase separation and removal of all volatile constituents of the organic phase, 4-hydroxy-3,5-dimethoxybenzaldehyde is obtained in a yield of 72%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Syringaldehyde
Reactant of Route 2
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Reactant of Route 3
Syringaldehyde
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
16,800
Citations
MNM Ibrahim, RBS Balakrishnan… - …, 2012 - jtatm.textiles.ncsu.edu
… of naturally occurring syringaldehyde beyond the scope of the … of syringaldehyde. Further, to understand this unique compound, a brief outline on the natural formation of syringaldehyde …
Number of citations: 78 jtatm.textiles.ncsu.edu
J Wu, YS Fu, K Lin, X Huang, Y Chen, D Lai… - Biomedicine & …, 2022 - Elsevier
To better understand the pharmacological characters of syringaldehyde (SA), which is a key-odorant compound of whisky and brandy, this review article is the first to compile the …
Number of citations: 13 www.sciencedirect.com
N Kamimura, T Goto, K Takahashi, D Kasai… - Scientific Reports, 2017 - nature.com
… reduction in growth on syringaldehyde and in syringaldehyde oxidation activity. Furthermore… grow on syringaldehyde. Purified DesV showed similar k cat /K m values for syringaldehyde (…
Number of citations: 48 www.nature.com
SC Kuo, HH Chung, CH Huang… - Hormone and Metabolic …, 2014 - thieme-connect.com
… Syringaldehyde belongs to the lignin hydrolysates and it has been identified in many plants [10] [11] [12] [13]. Recently, syringaldehyde … to clarify this action of syringaldehyde in animals. …
Number of citations: 24 www.thieme-connect.com
Q Lv, X Chu, X Yao, K Ma, Y Zhang… - Journal of cellular and …, 2019 - Wiley Online Library
… In this study, syringaldehyde was identified as an effective inhibitor of the S. Typhimurium … determined for syringaldehyde is also discussed. In summary, syringaldehyde shows strong …
Number of citations: 18 onlinelibrary.wiley.com
M Colaric, R Veberic, A Solar, M Hudina… - Journal of Agricultural …, 2005 - ACS Publications
Phenolic acids (chlorogenic, caffeic, p-coumaric, ferulic, sinapic, ellagic, and syringic acid) as well as syringaldehyde and juglone were identified in ripe fruits of 10 walnut cultivars: …
Number of citations: 310 pubs.acs.org
SG Brito-Filho, JKS Maciel, YCF Teles… - Revista Brasileira de …, 2017 - SciELO Brasil
… In order to evaluate syringaldehyde ability to modulate S. … in the presence of the syringaldehyde in a sub-inhibitory … The syringaldehyde did not show any antibacterial activity at …
Number of citations: 15 www.scielo.br
G Wu, M Heitz, E Chornet - Industrial & engineering chemistry …, 1994 - ACS Publications
… liquors is accompanied by syringaldehyde. The quantities of syringaldehyde vary from very small … Syringaldehyde is an interesting and useful molecule primarily as intermediate for the …
Number of citations: 154 pubs.acs.org
MIF Mota, PC Rodrigues Pinto… - Separation & …, 2016 - Taylor & Francis
… phenolic chemicals such as vanillin and syringaldehyde. In this review, the main research advances in the recovery of vanillin and syringaldehyde resulting from oxidation of lignin are …
Number of citations: 117 www.tandfonline.com
AR Kumar, S Selvaraj, KS Jayaprakash… - Journal of Molecular …, 2021 - Elsevier
… of syringaldehyde were … of syringaldehyde. The obtained experimental and theoretical findings show complete agreement, thereby to confirm the molecular structure of syringaldehyde. …
Number of citations: 22 www.sciencedirect.com

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